Steric Congestion and Molecular Planarity: C-N-C Bond Angle Comparison
Triisopropylamine exhibits a unique, near-planar geometry around its nitrogen atom, a direct consequence of the severe steric repulsion between its three bulky isopropyl groups. This is quantified by the average C-N-C bond angle, which is 119.2° [1]. This value is in stark contrast to the 111.8° observed for trimethylamine, a less hindered analog, and approaches the ideal 120° angle for a completely planar, sp²-hybridized center [1]. This structural deformation has profound implications for the electronic nature of the nitrogen lone pair and its subsequent reactivity.
| Evidence Dimension | Average C-N-C Bond Angle |
|---|---|
| Target Compound Data | 119.2° |
| Comparator Or Baseline | Trimethylamine: 111.8° |
| Quantified Difference | +7.4° (closer to 120° planar configuration) |
| Conditions | Gas-phase electron diffraction analysis |
Why This Matters
This quantitative measure of steric crowding directly correlates with reduced nucleophilicity and altered basicity, allowing a chemist to predict and select this base for applications where minimal side reactions are paramount.
- [1] Bock, H., Goebel, I., Havlas, Z., Liedle, S., & Oberhammer, H. (1991). Triisopropylamine: A Sterically Overcrowded Molecule with a Flattened NC3 Pyramid and a “p-Type” Nitrogen Electron Pair. Angewandte Chemie International Edition in English, 30(2), 187-190. View Source
